molecular formula C10H9ClN2O B1323040 5-(4-Chloro-phenyl)-2-methyl-2H-pyrazol-3-ol

5-(4-Chloro-phenyl)-2-methyl-2H-pyrazol-3-ol

Cat. No. B1323040
M. Wt: 208.64 g/mol
InChI Key: FWOQNTZWNQAZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06420367B1

Procedure details

To a solution of ethyl 4-chlorobenzoylacetate (500 mg) in 4 ml of ethanol was added 202 mg of methylhydrazine and the resulting mixture was stirred over night at room temperature. The solvent was removed under reduced pressure and to the residue was purified by the use of silica gel column chromatography to give 199 mg of 3-(4-chlorophenyl)-1-methylpyrazoline-5-one.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9](OCC)=[O:10])=O)=[CH:4][CH:3]=1.[CH3:16][NH:17][NH2:18]>C(O)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[NH:18][N:17]([CH3:16])[C:9](=[O:10])[CH:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
Name
methylhydrazine
Quantity
202 mg
Type
reactant
Smiles
CNN
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
CUSTOM
Type
CUSTOM
Details
was purified by the use of silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NN(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.